molecular formula C7H10CaN4O2 B11750460 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione calcium dihydride

1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione calcium dihydride

Cat. No.: B11750460
M. Wt: 222.26 g/mol
InChI Key: SUMDYNFTBZBNGH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione calcium dihydride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione calcium dihydride typically involves the reaction of 1,3-dimethylxanthine with calcium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

1,3-Dimethylxanthine+Calcium Hydroxide1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione calcium dihydride\text{1,3-Dimethylxanthine} + \text{Calcium Hydroxide} \rightarrow \text{this compound} 1,3-Dimethylxanthine+Calcium Hydroxide→1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione calcium dihydride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain the quality and yield of the product. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione calcium dihydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions include various purine derivatives with different functional groups, which can be used in further chemical synthesis and applications.

Scientific Research Applications

1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione calcium dihydride has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Plays a role in studying enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione calcium dihydride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylxanthine: A precursor in the synthesis of the compound.

    Theophylline: Another purine derivative with similar chemical properties.

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Shares structural similarities and is used in similar applications.

Uniqueness

1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione calcium dihydride is unique due to its specific calcium dihydride component, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H10CaN4O2

Molecular Weight

222.26 g/mol

IUPAC Name

calcium;1,3-dimethyl-7H-purine-2,6-dione;hydride

InChI

InChI=1S/C7H8N4O2.Ca.2H/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h3H,1-2H3,(H,8,9);;;/q;+2;2*-1

InChI Key

SUMDYNFTBZBNGH-UHFFFAOYSA-N

Canonical SMILES

[H-].[H-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Ca+2]

Origin of Product

United States

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